molecular formula C14H18N2O5S B4987031 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide

5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide

Cat. No. B4987031
M. Wt: 326.37 g/mol
InChI Key: VLTTURILYHEZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide, also known as DNQX, is a competitive antagonist of glutamate receptors. It is a widely used tool compound in neuroscience research for investigating the role of glutamate receptors in various physiological processes.

Mechanism of Action

5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce excitatory synaptic transmission and to block the induction of long-term potentiation, which is a cellular mechanism for learning and memory. It has also been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide in lab experiments is its high potency and specificity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity. However, one limitation is that this compound is not selective for a specific subtype of AMPA or kainate receptor, which can make interpretation of results more difficult.

Future Directions

There are several future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective and potent glutamate receptor antagonists for use in research and potentially as therapeutics. Additionally, research on the effects of this compound on other neurotransmitter systems, such as the GABAergic system, could provide further insights into its mechanisms of action.

Synthesis Methods

5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide can be synthesized by reacting 6-nitro-7-cyano-2,3-dihydroxyquinoxaline with propylamine and methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then reduced to form this compound.

Scientific Research Applications

5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide is used in various scientific research applications, including electrophysiology, neuropharmacology, and neurochemistry. It is commonly used to study the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory.

properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-3-8-15-22(19,20)12-9-10(4-5-11(12)21-2)16-13(17)6-7-14(16)18/h4-5,9,15H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTTURILYHEZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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